8-iso Prostaglandin E1

Oxidative Stress Lipid Peroxidation Isoprostane Biomarker

Researchers requiring non-enzymatic isoprostane biomarkers or selective EP2/EP4 receptor activation face sourcing challenges-enzymatically derived PGE1 cannot substitute. 8-iso Prostaglandin E1 provides the validated solution: • Non-COX origin via free radical-catalyzed lipid peroxidation-essential for oxidative stress biomarker studies • Selective EP2/EP4 receptor pharmacology without confounding EP1/EP3/IP activity • Official Alprostadil EP Impurity F reference standard supporting ICH Q3A/Q3B compliance Supplied at ≥98% purity as a crystalline solid with full certificates of analysis.

Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
CAS No. 21003-46-3
Cat. No. B157518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-iso Prostaglandin E1
CAS21003-46-3
Synonyms8-iso-PGE1
iso-PGE1
isoprostaglandin E1
isoprostaglandin E1, (8beta,11alpha,12alpha,13E,15S)-isomer
isoprostaglandin E1, (8beta,11beta,12alpha,13E,15R)-isomer
isoprostaglandin E1, (8beta,11beta,12alpha,13E,15S)-isome
Molecular FormulaC20H34O5
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
InChIInChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,19+/m0/s1
InChIKeyGMVPRGQOIOIIMI-JCPCGATGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-iso Prostaglandin E1 (CAS 21003-46-3) Product Overview: Non-Enzymatic Isoprostane for Oxidative Stress Research and Receptor Pharmacology


8-iso Prostaglandin E1 (8-iso PGE1; Ovinonic acid; CAS 21003-46-3) is a member of the isoprostane family, a group of prostaglandin-like compounds formed via the free radical-catalyzed peroxidation of arachidonic acid independent of the cyclooxygenase (COX) enzyme pathway . Unlike its enzymatically derived isomer Prostaglandin E1 (PGE1; Alprostadil), 8-iso PGE1 serves as an endogenous biomarker of oxidative stress and lipid peroxidation . The compound has a molecular formula of C20H34O5, a molecular weight of 354.48 g/mol, and is typically supplied as a crystalline solid with purity ≥98% .

Why 8-iso Prostaglandin E1 Cannot Be Substituted with Generic PGE1 or Other Prostaglandin Analogs in Oxidative Stress and Receptor Pharmacology Studies


Generic substitution of 8-iso Prostaglandin E1 with enzymatically derived PGE1 or other prostaglandin analogs is scientifically invalid due to fundamentally distinct origins and biological profiles. 8-iso PGE1 is produced non-enzymatically via free radical-mediated lipid peroxidation, whereas PGE1 is synthesized via the COX pathway . This difference in origin translates to divergent receptor pharmacology: 8-iso PGE1 acts selectively via EP2 and EP4 prostanoid receptors in human airway smooth muscle cells, while PGE1 exhibits broader receptor promiscuity with binding to EP1, EP2, EP3, EP4, and IP receptors [1][2]. Furthermore, 8-iso PGE1 demonstrates opposite functional effects compared to its F-ring isoprostane counterparts—inhibiting GM-CSF release while augmenting G-CSF secretion—whereas 8-iso PGF1α and 8-iso PGF2α show no such regulatory activity [1]. The following quantitative evidence substantiates why 8-iso PGE1 must be specifically procured for applications requiring its unique non-enzymatic origin, receptor selectivity profile, and functional activities.

8-iso Prostaglandin E1 Quantitative Evidence Guide: Comparative Data for Scientific Selection and Procurement


Non-Enzymatic Origin Distinguishes 8-iso PGE1 from COX-Derived PGE1 for Oxidative Stress Biomarker Applications

8-iso Prostaglandin E1 is formed exclusively via free radical-catalyzed peroxidation of arachidonic acid independent of cyclooxygenase (COX) enzymes, in contrast to its isomer Prostaglandin E1 (PGE1; Alprostadil) which is produced enzymatically via the COX pathway . This mechanistic divergence enables 8-iso PGE1 to serve as a specific endogenous biomarker of oxidative stress and lipid peroxidation, whereas PGE1 levels primarily reflect COX enzymatic activity rather than oxidative damage . The non-enzymatic formation pathway has been validated through identification of 8-iso PGE1 alongside seven other 8-iso prostaglandins in human seminal fluid, confirming its endogenous production via oxidative mechanisms [1].

Oxidative Stress Lipid Peroxidation Isoprostane Biomarker

8-iso PGE1 Exhibits Selective EP2/EP4 Receptor Agonism Distinct from Broad-Spectrum PGE1 Receptor Binding

Antagonist studies in human airway smooth muscle (HASM) cells reveal that 8-iso PGE1 acts solely via EP2 receptors to inhibit GM-CSF release, whereas both EP2 and EP4 receptors positively regulate G-CSF output [1]. In contrast, PGE1 (Alprostadil) demonstrates broad receptor binding with Ki values of 36 nM (EP1), 10 nM (EP2), 1.1 nM (EP3), 2.1 nM (EP4), and 33 nM (IP) in mouse receptor assays [2]. The selective EP2/EP4 agonism of 8-iso PGE1, without activity at EP1, EP3, or IP receptors, represents a pharmacologically distinct profile [1]. Notably, AH 6809 (an EP1/EP2/DP antagonist) antagonized the inhibitory effect of 8-iso PGE1 on GM-CSF output with affinity consistent with EP2 receptor interaction, while the combination of AH 6809 and the EP4 antagonist L-161,982 displaced the 8-iso PGE concentration-response curve five-fold to the right [1].

Prostanoid Receptor EP2 Receptor EP4 Receptor Receptor Pharmacology

Endogenous Baseline Concentration of 8-iso PGE1 in Human Semen Established at 7 μg/mL

8-iso Prostaglandin E1 has been identified and quantified in human semen at an endogenous baseline concentration of 7 μg/mL (approximately 19.7 μM based on molecular weight of 354.48 g/mol) . This concentration serves as a reference point for physiological relevance and enables researchers to contextualize experimental concentrations relative to endogenous levels. The identification of 8-iso PGE1 as one of eight distinct 8-iso prostaglandins in human semen confirms its natural occurrence and validates its utility as an authentic biomarker [1]. Unlike many synthetic prostaglandin analogs that lack endogenous counterparts, 8-iso PGE1's established physiological concentration provides a benchmark for in vitro and ex vivo experimental design.

Endogenous Concentration Human Semen Baseline Reference Biomarker Quantification

8-iso PGE1 Functions as an Authentic PGE1 Impurity Reference Standard (Prostaglandin E1 Impurity F/Impurity 4)

8-iso Prostaglandin E1 is officially designated as Prostaglandin E1 Impurity F (also referred to as Prostaglandin E1 Impurity 4 or Prostaglandin EP Impurity F) and serves as a critical reference standard for pharmaceutical quality control of Alprostadil (PGE1) formulations . This impurity designation arises from the potential formation of 8-iso PGE1 during PGE1 synthesis, storage, or degradation. For pharmaceutical manufacturers and quality control laboratories, procurement of authentic 8-iso PGE1 reference material (CAS 21003-46-3, purity ≥98%) is essential for HPLC method validation, impurity profiling, and compliance with pharmacopoeial monograph requirements . Unlike generic PGE1 reference standards, 8-iso PGE1 specifically enables accurate identification and quantification of this particular isomeric impurity.

Pharmaceutical Impurity Reference Standard Quality Control Alprostadil

Differential Biological Activity of 8-iso PGE1 Compared to F-Ring 8-Isoprostanes in Cytokine Regulation

In human airway smooth muscle (HASM) cells stimulated with interleukin-1β (IL-1β), 8-iso PGE1 and 8-iso PGE2 exhibit concentration-dependent modulation of colony-stimulating factor release, whereas 8-iso PGF1α, 8-iso PGF2α, and 8-iso PGF3α show no such regulatory activity [1]. Specifically, 8-iso PGE1 inhibits GM-CSF release while augmenting G-CSF secretion, with these opposing effects mediated by EP2 and EP4 receptors respectively [1]. The inactivity of F-ring 8-isoprostanes (8-iso PGF1α, 8-iso PGF2α, 8-iso PGF3α) in this system highlights the critical importance of the E-ring structure for biological activity at EP2/EP4 receptors in airway smooth muscle cells. This functional divergence within the isoprostane family demonstrates that not all isoprostanes are biologically equivalent.

Cytokine Regulation GM-CSF G-CSF Airway Smooth Muscle

Commercial Purity Specification of ≥98% Enables Consistent Analytical and Biological Reproducibility

Commercially available 8-iso Prostaglandin E1 from reputable vendors is supplied with a purity specification of ≥98% as determined by HPLC analysis, and is provided as a crystalline solid with defined solubility parameters: DMF 50 mg/mL, DMSO 50 mg/mL, Ethanol 50 mg/mL, and PBS (pH 7.2) 1 mg/mL . This high purity specification, combined with well-characterized physicochemical properties including exact mass of 354.24 Da and LogP of 2.24, ensures batch-to-batch consistency essential for reproducible quantitative studies . The compound demonstrates stability at ambient temperature during shipping and is recommended for long-term storage at -20°C (powder: 3 years; solvent: -80°C for 6 months) .

Purity Specification Quality Control Analytical Standard Reproducibility

Optimal Research and Industrial Applications for 8-iso Prostaglandin E1 Based on Quantified Differential Evidence


Oxidative Stress Biomarker Quantification in Disease Models

Given its exclusive non-enzymatic origin via free radical-catalyzed lipid peroxidation [1], 8-iso Prostaglandin E1 serves as a validated biomarker for oxidative stress assessment in cardiovascular disease, metabolic disorders, and other conditions associated with elevated reactive oxygen species. Researchers should utilize LC-MS/MS analytical methods with deuterated internal standards for accurate quantification in biological matrices including plasma, urine, and tissue homogenates . The established endogenous concentration of 7 μg/mL in human semen provides a physiological reference point for method validation and result interpretation .

EP2/EP4 Prostanoid Receptor Pharmacology Studies

For investigations requiring selective activation of EP2 and EP4 prostanoid receptors without confounding activity at EP1, EP3, or IP receptors, 8-iso PGE1 provides a more targeted pharmacological tool than broad-spectrum PGE1 [1]. The compound's cAMP- and PKA-dependent signaling mechanism in human airway smooth muscle cells [1] makes it particularly valuable for respiratory pharmacology research, including studies of cytokine regulation (GM-CSF inhibition and G-CSF augmentation) [1]. Experimental concentrations should be calibrated based on the five-fold rightward shift observed with combined EP2/EP4 antagonism [1].

Pharmaceutical Quality Control: Alprostadil (PGE1) Impurity Profiling

As the officially designated Prostaglandin E1 Impurity F (Impurity 4) [1], 8-iso Prostaglandin E1 (CAS 21003-46-3) is an essential reference standard for HPLC method development, validation, and routine quality control testing of Alprostadil active pharmaceutical ingredient and finished drug products. Procurement of ≥98% purity material with full certificates of analysis enables accurate identification and quantification of this specific isomeric impurity, supporting compliance with ICH Q3A/Q3B impurity guidelines and pharmacopoeial monograph requirements.

Airway Inflammation and Cytokine Regulation Research

The demonstrated functional activity of 8-iso PGE1 in human airway smooth muscle cells—specifically its inhibition of GM-CSF release via EP2 receptors and augmentation of G-CSF secretion via EP2/EP4 receptors [1]—positions this compound as a key tool for investigating isoprostane-mediated mechanisms in airway inflammation, asthma pathogenesis, and related respiratory conditions. Notably, F-ring 8-isoprostanes (8-iso PGF1α, 8-iso PGF2α, 8-iso PGF3α) are inactive in this system [1], underscoring the necessity of specifically procuring E-ring isoprostanes for these studies.

Technical Documentation Hub

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